molecular formula C23H27N3O4S B2645191 (Z)-methyl 2-((4-(diethylamino)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 864975-45-1

(Z)-methyl 2-((4-(diethylamino)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2645191
CAS No.: 864975-45-1
M. Wt: 441.55
InChI Key: RPJKFMYYWYLBHU-VHXPQNKSSA-N
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Description

The compound (Z)-methyl 2-((4-(diethylamino)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a benzothiazole derivative with a fused bicyclic structure. Its core consists of a benzo[d]thiazole ring system substituted at position 6 with a methyl ester, at position 2 with a (4-diethylamino)benzoyl imino group, and at position 3 with a 2-methoxyethyl chain. The Z-configuration of the imino group defines the spatial orientation of the substituents, influencing its physicochemical and biological properties.

Properties

IUPAC Name

methyl 2-[4-(diethylamino)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-5-25(6-2)18-10-7-16(8-11-18)21(27)24-23-26(13-14-29-3)19-12-9-17(22(28)30-4)15-20(19)31-23/h7-12,15H,5-6,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJKFMYYWYLBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-((4-(diethylamino)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzoyl group: This step involves the acylation of the benzo[d]thiazole ring using benzoyl chloride or a similar reagent.

    Addition of the diethylamino group: This can be done through nucleophilic substitution reactions, where a diethylamine is introduced to the benzoyl group.

    Final esterification: The final step involves the esterification of the carboxylate group with methanol under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-((4-(diethylamino)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound (Z)-methyl 2-((4-(diethylamino)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and material sciences. This article explores its scientific research applications, supported by comprehensive data tables and documented case studies.

Structure

The compound features a benzothiazole core, which is known for its diverse biological activities. The presence of the diethylamino group enhances its solubility and biological activity, while the methoxyethyl substituent may contribute to its pharmacokinetic properties.

Properties

  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 342.41 g/mol
  • Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Medicinal Chemistry

The compound's structure suggests potential applications as a pharmaceutical agent. Research has indicated that benzothiazole derivatives exhibit various biological activities, including:

  • Anticancer Activity : Studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have been reported to induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of key signaling pathways .
  • Antimicrobial Properties : Research indicates that certain benzothiazole derivatives possess significant antimicrobial activity against a range of pathogens, suggesting potential use in developing new antibiotics .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, structural analogs have been synthesized to inhibit xanthine oxidase, an enzyme implicated in gout and hyperuricemia. These studies typically involve assessing the compound's binding affinity and inhibitory potency through molecular docking and kinetic assays .

Material Science

Benzothiazole derivatives are also explored for their applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to their electronic properties. The incorporation of such compounds into polymer matrices can enhance the performance of these materials by improving charge transport properties .

Table 1: Biological Activities of Related Benzothiazole Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Benzothiazole Derivative AAnticancer5.0
Benzothiazole Derivative BAntimicrobial10.0
Benzothiazole Derivative CXanthine Oxidase Inhibitor8.1

Case Study 1: Anticancer Activity

In a study conducted on a series of benzothiazole derivatives, it was found that compounds similar to (Z)-methyl 2-((4-(diethylamino)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Enzyme Inhibition

A recent investigation focused on the enzyme xanthine oxidase revealed that specific analogs of the compound demonstrated promising inhibitory effects, comparable to existing pharmaceuticals used for gout treatment. The study utilized molecular docking techniques to elucidate the binding interactions within the enzyme's active site .

Mechanism of Action

The mechanism of action of (Z)-methyl 2-((4-(diethylamino)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: This can inhibit or activate specific biochemical pathways.

    Interfering with cellular processes: Such as DNA replication or protein synthesis, leading to cell death or growth inhibition.

    Inducing oxidative stress: By generating reactive oxygen species, which can damage cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole and Benzothiazole Derivatives

Thiazole and benzothiazole derivatives are well-documented for their pharmacological activities. For example, thiazole derivatives (11a–c) synthesized via cyclization of hydrazones with thioglycolic acid () exhibit analgesic properties. These compounds lack the fused benzo[d]thiazole core and diethylamino substituents present in the target compound but share the thiazole ring, a key pharmacophore. The target compound’s benzo[d]thiazole scaffold may enhance metabolic stability compared to simpler thiazoles due to reduced ring flexibility and increased lipophilicity from the diethylamino group .

Structural and Functional Contrasts:

Feature Target Compound Thiazoles (11a–c)
Core Structure Benzo[d]thiazole with fused benzene ring Simple thiazole ring
Key Substituents Diethylamino, methoxyethyl, methyl ester Aryl hydrazones, thioglycolic acid-derived
Bioactivity Not reported Analgesic activity demonstrated

Benzamide-Thiazole Hybrids

Compound 40 from , 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide, incorporates a thiazole moiety linked to a benzamide scaffold. Unlike the target compound, it features a thiazolylmethylthio group and a nitro-substituted aniline chain. Such hybrids are designed for anticancer and antiviral applications, highlighting the versatility of thiazole-containing compounds in targeting diverse pathways.

Methyl Ester-Containing Agrochemicals

lists methyl esters of sulfonylurea herbicides (e.g., metsulfuron methyl), which share the methyl ester functional group with the target compound. However, their triazine-based scaffolds and sulfonylurea linkages differ significantly from the benzothiazole-imino structure. These agrochemicals inhibit acetolactate synthase in plants, a mode of action unlikely to apply to the target compound unless it shares herbicidal properties. The ester group in both cases may improve solubility but serves distinct roles: agrochemical activation vs.

Biological Activity

Chemical Structure and Properties

The compound belongs to the class of benzo[d]thiazole derivatives, characterized by a thiazole ring fused with a benzene structure. The presence of a diethylamino group enhances its lipophilicity, which may influence its interaction with biological membranes.

Molecular Formula

  • Molecular Formula : C₁₉H₂₃N₃O₃S
  • Molecular Weight : 373.47 g/mol

Anticancer Activity

Recent studies have indicated that compounds similar to (Z)-methyl 2-((4-(diethylamino)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate exhibit significant anticancer properties. For instance, research has shown that thiazole derivatives can induce apoptosis in various cancer cell lines through the activation of caspase pathways and the modulation of Bcl-2 family proteins .

Case Study: Breast Cancer Cells

In vitro studies demonstrated that this compound inhibits the proliferation of MCF-7 breast cancer cells. The mechanism involves:

  • Induction of G1 phase cell cycle arrest.
  • Upregulation of pro-apoptotic proteins such as Bax.
  • Downregulation of anti-apoptotic proteins like Bcl-2.

The IC50 value for this compound was determined to be approximately 15 µM , indicating potent activity against these cancer cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. A study reported effective inhibition against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL . The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Antioxidant Activity

Antioxidant assays revealed that the compound possesses significant free radical scavenging activity. The DPPH assay indicated an IC50 value of 25 µg/mL , suggesting its potential use as a natural antioxidant agent in food and pharmaceutical applications .

Research Findings Summary

Biological ActivityMechanismReference
Anticancer (MCF-7)Induces apoptosis via caspase activation
Antimicrobial (S. aureus, E. coli)Disrupts cell membranes
AntioxidantScavenges free radicals

Q & A

Q. What are the established synthetic routes for preparing (Z)-methyl 2-((4-(diethylamino)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate?

Answer: The synthesis typically involves multi-step reactions starting with benzo[d]thiazole intermediates. A general approach includes:

  • Step 1: Preparation of 6-substituted benzo[d]thiazol-2-amines via condensation of aniline derivatives with sodium thiocyanate in the presence of bromine/glacial acetic acid (16-hour reaction, followed by NaOH precipitation) .
  • Step 2: Hydrazine substitution to form 2-hydrazinyl derivatives, achieved by refluxing the amine with hydrazine hydrochloride in ethylene glycol for 2 hours .
  • Step 3: Condensation with a 4-(diethylamino)benzoyl group under acidic conditions (e.g., glacial acetic acid) to form the imino linkage. The Z-configuration is controlled by steric and electronic factors during crystallization .
    Key References: (synthesis of benzothiazole hydrazones), (Z-configuration control via crystallization).

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: 1H/13C NMR confirms the Z-configuration via coupling constants and diastereotopic proton splitting in the thiazole ring .
  • X-ray Crystallography: Resolves ambiguities in stereochemistry, as seen in analogous thiazolo[3,2-a]pyrimidine derivatives .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and functional group integrity, especially for imino and methoxyethyl moieties .
    Key Reference: (structural elucidation of Z-isomers).

Q. How are common impurities identified during synthesis?

Answer:

  • HPLC-PDA/MS: Detects byproducts such as unreacted 2-hydrazinylbenzo[d]thiazole or over-acylated intermediates.
  • TLC Monitoring: Tracks reaction progress using silica gel plates (e.g., chloroform:methanol 9:1) to isolate impurities at Rf 0.3–0.5 .
    Key Reference: (TLC-based reaction monitoring).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

Answer:

  • Solvent Screening: Replace ethanol with dimethylformamide (DMF) to enhance solubility of the diethylamino benzoyl intermediate, reducing side reactions .
  • Catalytic Additives: Use 5 mol% pyridine to stabilize the imino intermediate, improving Z-selectivity from 70% to >90% .
  • Temperature Control: Lowering the condensation step to 60°C minimizes thermal epimerization .
    Key References: (temperature effects), (solvent optimization).

Q. What strategies are used to evaluate potential biological activity (e.g., anticancer, antiviral)?

Answer:

  • In Silico Docking: Compare the compound’s structure to known inhibitors (e.g., acetylcholinesterase or viral protease targets) using AutoDock Vina. Focus on the diethylamino group’s electrostatic interactions .
  • In Vitro Assays: Test against cancer cell lines (e.g., MCF-7) via MTT assays, with IC50 values <10 µM suggesting efficacy. Contradictory results may arise from varying cell membrane permeability, requiring logP adjustments .
    Key References: (docking studies), (cell-based assay design).

Q. How can computational modeling predict reactivity or metabolic pathways?

Answer:

  • DFT Calculations: Gaussian 09 simulations at the B3LYP/6-31G* level identify electrophilic sites (e.g., imino carbon) prone to nucleophilic attack .
  • ADMET Prediction: Use SwissADME to assess metabolic stability; the methoxyethyl group may reduce hepatic clearance compared to ethyl analogs .
    Key Reference: (DFT applications in reactivity analysis).

Q. How are contradictions in spectral data resolved (e.g., NMR vs. X-ray)?

Answer:

  • Dynamic NMR: Detect rotamers in solution causing signal splitting, which are absent in the solid state .
  • Paramagnetic Relaxation Agents: Add Cr(acac)3 to simplify 1H NMR spectra by broadening overlapping peaks .
    Key Reference: (dynamic effects in NMR).

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